3-(Trifluoromethyl)crotonic acid CAS number
3-(Trifluoromethyl)crotonic acid CAS number
An In-depth Technical Guide to 3-(Trifluoromethyl)crotonic Acid for Advanced Research
This guide provides an in-depth exploration of 3-(Trifluoromethyl)crotonic acid, a valuable fluorinated building block for researchers in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and applications, with a focus on the scientific rationale behind its utility in modern drug development.
Compound Identification and Isomerism
3-(Trifluoromethyl)crotonic acid, also known as 4,4,4-trifluoro-3-methylbut-2-enoic acid, is an unsaturated carboxylic acid featuring a potent trifluoromethyl (CF₃) group. This moiety is critical to its function in modifying the properties of larger molecules. It is crucial to distinguish between the general compound and its specific stereoisomers, as they may be listed under different identifiers.
The most commonly referenced CAS number, 69056-67-3 , typically refers to the compound without specifying stereochemistry, though it is often supplied as the (E)-isomer.[1][2][3] The specific (E)-isomer, or trans-isomer, is assigned CAS Number 400-28-2 .[4]
| Identifier | Value | Source(s) |
| Primary CAS Number | 69056-67-3 | [1][2][3][5] |
| (E)-Isomer CAS Number | 400-28-2 | [4] |
| Molecular Formula | C₅H₅F₃O₂ | [1][3][6] |
| Molecular Weight | 154.09 g/mol | [1][3][6] |
| IUPAC Name | (2E)-4,4,4-trifluoro-3-methyl-2-butenoic acid | [2] |
| InChI Key | QRRCTLYMABZQCS-NSCUHMNNSA-N | [1] |
| Synonyms | beta-Trifluoromethylcrotonic acid, 3-(Trifluoromethyl)but-2-enoic acid | [1][2] |
Physicochemical Properties and the Influence of Fluorine
The physicochemical properties of 3-(Trifluoromethyl)crotonic acid are largely dictated by the strong electron-withdrawing nature of the CF₃ group. This influence is fundamental to its application in research and development. There are some discrepancies in reported values for melting and boiling points across suppliers, which may be attributable to isomeric purity or measurement conditions.
| Property | Value | Source(s) |
| Appearance | White to pale yellow solid or fused solid | [7] |
| Melting Point | 28-30 °C | [6][8] |
| Boiling Point | 158-163 °C | [5][8] |
| Density | ~1.318 g/mL at 25 °C | [5][8] |
| pKa (Predicted) | 3.55 ± 0.10 | [1] |
The acidity of the carboxylic acid is notably increased compared to non-fluorinated crotonic acid (pKa ≈ 4.7). This is a direct consequence of the inductive effect of the CF₃ group, which stabilizes the carboxylate conjugate base. This enhanced acidity can be a critical parameter in designing interactions with biological targets.
The Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is a privileged moiety in medicinal chemistry, often referred to as a "super methyl" group.[9] Its incorporation into a lead compound can dramatically improve its drug-like properties.[10]
Causality of CF₃-Induced Property Enhancement:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a key factor for bioavailability and targeting intracellular proteins.[10]
-
Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic profile of a molecule, enabling new, favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets that are not possible with a simple methyl group.
-
Acidity/Basicity Modulation: As seen with 3-(trifluoromethyl)crotonic acid, the CF₃ group can fine-tune the pKa of nearby acidic or basic centers, which is crucial for optimizing solubility, receptor binding, and pharmacokinetic profiles.
Synthesis and Purification
Representative Experimental Protocol (HWE Approach)
Objective: To synthesize 3-(Trifluoromethyl)crotonic acid via an HWE reaction followed by ester hydrolysis.
Step 1: Olefination
-
To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF), add ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq) dropwise under an inert atmosphere (N₂ or Ar).
-
Rationale: The strong base deprotonates the phosphonate ester to generate the reactive carbanion (HWE reagent). Anhydrous conditions are critical to prevent quenching the base and anion.
-
-
Allow the mixture to stir at 0 °C for 30 minutes, then slowly add 1,1,1-trifluoroacetone (1.0 eq).
-
Let the reaction warm to room temperature and stir for 12-18 hours until TLC or GC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 3-(trifluoromethyl)crotonate.
Step 2: Saponification
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Rationale: LiOH is a strong nucleophile that hydrolyzes the ethyl ester to the corresponding carboxylate salt.
-
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with cold 1M HCl.
-
Rationale: Protonation of the carboxylate salt precipitates the desired carboxylic acid product.
-
-
Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Purification: The crude product can be purified by recrystallization or flash column chromatography. For crotonic acids, melt crystallization is also a viable, solvent-free purification technique.[11]
Spectroscopic and Analytical Data
Mass Spectrometry (Electron Ionization): The NIST WebBook provides the mass spectrum for 3-(trifluoromethyl)crotonic acid. Key fragments would be expected from the loss of the carboxylic acid group and fragmentation of the carbon backbone.[12]
NMR Spectroscopy (Predicted): While primary spectra are not published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure and comparison to crotonic acid.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet, expected far downfield (>10 ppm), due to its acidic nature.
-
Vinylic Proton (=CH-): A quartet, expected around 6.0-6.5 ppm. The signal will be shifted downfield from that in crotonic acid (~5.85 ppm) due to the deshielding effect of the CF₃ group and will show coupling to the methyl protons.
-
Methyl Protons (-CH₃): A doublet, expected around 2.0-2.5 ppm, coupled to the vinylic proton.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected around 170-175 ppm.
-
Alkene Carbons (C=C): Two signals are expected. The carbon attached to the CF₃ group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The other alkene carbon will be further downfield than in crotonic acid.
-
Trifluoromethyl Carbon (-CF₃): A distinct quartet with a large C-F coupling constant, typically observed around 120-130 ppm.
-
Methyl Carbon (-CH₃): An upfield signal, likely around 15-20 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorptions:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C Stretch: A medium intensity band around 1650 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.
Safety, Handling, and Storage
3-(Trifluoromethyl)crotonic acid is a corrosive compound that requires careful handling to avoid personal exposure.[13]
Hazard Summary:
-
Health Hazards: Corrosive. Causes serious skin and eye burns.[13] May cause respiratory irritation.[14]
-
Physical Hazards: Combustible material.[6]
Standard Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
First Aid: In case of eye or skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][13] If inhaled, move to fresh air.[6]
Conclusion
3-(Trifluoromethyl)crotonic acid is more than a simple chemical reagent; it is a strategic tool for molecular design. Its defining feature, the trifluoromethyl group, provides a powerful and predictable means to enhance the metabolic stability, lipophilicity, and binding characteristics of parent molecules. Understanding its chemical properties, synthesis, and safe handling procedures enables researchers to effectively leverage this building block in the creation of next-generation pharmaceuticals and advanced materials.
References
-
Fisher Scientific. 3-(Trifluoromethyl)crotonic acid, 96%.
-
ChemicalBook. (E)-3-(Trifluoromethyl)crotonic acid.
-
Sigma-Aldrich. 3-(Trifluoromethyl)crotonic acid.
-
Apollo Scientific. 3-(Trifluoromethyl)crotonic acid Safety Data Sheet.
-
ChemicalBook. 69056-67-3(3-(TRIFLUOROMETHYL)CROTONIC ACID) Product Description.
-
Chemsrc. 3-(trifluoromethyl)crotonic acid | CAS#:69056-67-3.
-
ChemicalBook. 3-(TRIFLUOROMETHYL)CROTONIC ACID | 69056-67-3.
-
Smolecule. Buy 3-(Trifluoromethyl)crotonic acid | 69056-67-3.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(Trifluoromethyl)crotonic acid.
-
NIST. 3-Trifluoromethylcrotonic acid.
-
Thermo Scientific Chemicals. 3-(Trifluoromethyl)crotonic acid, 96% 5 g.
-
Fisher Scientific. SAFETY DATA SHEET - 3-(Trifluoromethyl)crotonic acid.
-
Sigma-Aldrich. SAFETY DATA SHEET - trans-Crotonic acid.
-
Angene Chemical. Safety Data Sheet - Cis-3-(trifluoromethyl)crotonic acid.
-
ChemicalBook. 3-(TRIFLUOROMETHYL)CROTONIC ACID synthesis.
-
NIST. 3-Trifluoromethylcrotonic acid Mass Spectrum.
-
Tocris Bioscience. The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.
-
CP Lab Safety. 3-(Trifluoromethyl)crotonic acid, 250 mg, Reagent Grade.
-
Sigma-Aldrich. 3-(Trifluoromethyl)crotonic acid AldrichCPR.
-
ResearchGate. Examples of active pharmaceutical ingredients containing heteroatom-CF3 fragments.
-
PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
-
ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
-
Google Patents. US4918225A - Process for the preparation of pure crotonic acids.
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